
(Z)-1,5-Dibromo-3-methylpent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,5-Dibromo-3-methylpent-2-ene is an organic compound characterized by the presence of two bromine atoms and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1,5-Dibromo-3-methylpent-2-ene typically involves the bromination of 3-methylpent-2-ene. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process involves the addition of bromine (Br2) to the double bond of 3-methylpent-2-ene, resulting in the formation of the dibromo compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can result in the removal of bromine atoms, forming different hydrocarbon derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of brominated alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or alkenes with fewer bromine atoms.
Substitution: Formation of compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-1,5-Dibromo-3-methylpent-2-ene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the study of reaction mechanisms.
Biology: In biological research, this compound is used to investigate the effects of brominated compounds on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure can be modified to create compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of flame retardants and other brominated products.
Mecanismo De Acción
The mechanism of action of (Z)-1,5-Dibromo-3-methylpent-2-ene involves its interaction with molecular targets through its bromine atoms and double bond. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
(E)-1,5-Dibromo-3-methylpent-2-ene: The (E)-isomer of the compound, differing in the spatial arrangement of the bromine atoms.
1,5-Dibromo-3-methylpentane: A saturated analog without the double bond.
1,5-Dichloro-3-methylpent-2-ene: A similar compound with chlorine atoms instead of bromine.
Uniqueness: (Z)-1,5-Dibromo-3-methylpent-2-ene is unique due to its specific geometric configuration (Z-isomer) and the presence of bromine atoms. This configuration influences its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C6H10Br2 |
|---|---|
Peso molecular |
241.95 g/mol |
Nombre IUPAC |
(Z)-1,5-dibromo-3-methylpent-2-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(2-4-7)3-5-8/h2H,3-5H2,1H3/b6-2- |
Clave InChI |
VECIMVBJHPRDTM-KXFIGUGUSA-N |
SMILES isomérico |
C/C(=C/CBr)/CCBr |
SMILES canónico |
CC(=CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
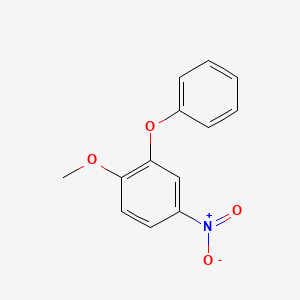

![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
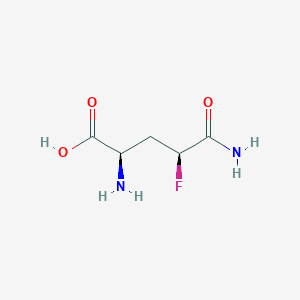

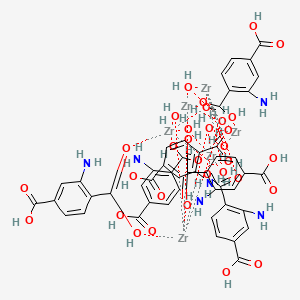


![4-(1,1-dimethylethyl)-N-[6-(ethenyloxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-Benzenesulfonamide](/img/structure/B13441252.png)
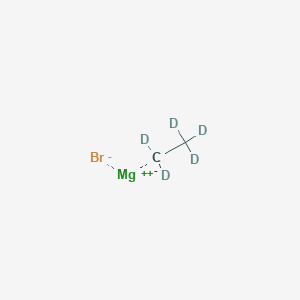
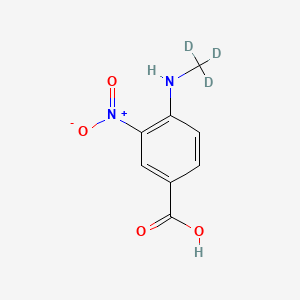

![[2-(Oxan-4-yloxy)pyridin-3-yl]methanamine](/img/structure/B13441279.png)
